
Diethyl cyanomethylphosphonate
Overview
Description
Diethyl cyanomethylphosphonate (C₆H₁₂NO₃P) is a versatile organophosphorus compound characterized by a cyanomethyl group attached to a phosphonate ester. Its structure enables diverse reactivity, particularly in Horner-Emmons reactions for synthesizing α,β-unsaturated nitriles, which are pivotal in medicinal chemistry and materials science . Key applications include:
- Synthesis of substituted nitriles, amides, and heterocycles .
- Preparation of α-arylated alkanenitriles via copper-catalyzed coupling with aryl iodides .
- Formation of cyano-substituted cyclopropanes and aziridines through reactions with epoxides and nitrones .
Its ³¹P-NMR chemical shifts range from 24.0 to 27.8 ppm, reflecting electronic variations depending on reaction conditions .
Preparation Methods
Industrial Synthesis via Chloroacetic Acid Derivative Pathway
The most documented industrial method for DCMP synthesis involves a three-step sequence starting from chloroacetic acid. This approach, detailed in patent CN111018909A , prioritizes scalability and cost-effectiveness while maintaining high purity standards.
Step 1: Synthesis of Chloroacetonitrile
The pathway initiates with the conversion of chloroacetic acid to chloroacetonitrile through intermediate esters and amides:
Reaction Sequence:
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Esterification: Chloroacetic acid reacts with ethanol in the presence of concentrated sulfuric acid under reflux (8–10 hours) to yield ethyl chloroacetate .
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Amidation: Ethyl chloroacetate undergoes ammonolysis in aqueous ammonia at 0–5°C to form chloroacetamide .
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Dehydration: Phosphorus pentoxide (PO) facilitates the dehydration of chloroacetamide at elevated temperatures, producing chloroacetonitrile .
Key Conditions:
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Temperature control during ammonolysis (<15°C) prevents side reactions.
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PO acts as both dehydrating agent and catalyst.
Step 2: Phosphorylation of Chloroacetonitrile
Chloroacetonitrile undergoes phosphorylation with triethyl phosphite in the presence of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst :
2\text{CN} + (\text{C}2\text{H}5\text{O})3\text{P} \xrightarrow{\text{TBAI}} (\text{C}2\text{H}5\text{O})2\text{P(O)CH}2\text{CN} + \text{C}2\text{H}5\text{Cl}
Reaction Parameters:
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Temperature: 80–120°C (staged heating to optimize yield).
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Time: 6–8 hours for triethyl phosphite addition, followed by 6–8 hours of post-reaction stirring.
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Catalyst: 0.5–1.0 mol% TBAI enhances nucleophilic substitution efficiency.
Byproduct Management:
Step 3: Purification and Isolation
Crude DCMP is purified through fractional distillation under reduced pressure :
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Rectification: A high-purity rectification tower separates DCMP (boiling point: ~120°C/10 mmHg) from unreacted triethyl phosphite (boiling point: 156°C).
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Residue Utilization: Phosphorus-rich still residues are converted into phosphorus-potassium fertilizers after alkaline treatment.
Typical Yield:
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Industrial processes report yields exceeding 70% after purification, though exact figures depend on reaction scale and distillation efficiency .
Laboratory-Scale Modifications and Optimizations
While the industrial method dominates large-scale production, laboratory syntheses often employ tailored conditions for specific applications.
Alternative Catalytic Systems
Recent protocols explore catalyst variations to improve reaction kinetics:
Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Source |
---|---|---|---|---|
TBAI | 80–120 | 12–16 | 70–75 | |
Lithium Bromide | 10–25 | 2 | 85* |
*Yield reported for analogous phosphorylation reactions using LiBr in tetrahydrofuran (THF) .
Mechanistic Insight:
Lithium bromide (LiBr) coordinates with the nitrile group, enhancing electrophilicity at the α-carbon and accelerating nucleophilic attack by triethyl phosphite .
Solvent Effects on Reaction Efficiency
Solvent polarity significantly impacts reaction rates and byproduct formation:
Solvent | Dielectric Constant | Reaction Rate (Relative) | Byproducts |
---|---|---|---|
Toluene | 2.38 | 1.0 (Reference) | Minimal |
THF | 7.52 | 2.3 | <5% isomers |
DMSO | 47.2 | 0.7 | Polymerization |
Data adapted from large-scale optimization trials . THF’s moderate polarity balances solubility and reaction control, making it preferred for small-scale syntheses.
Quality Control and Analytical Characterization
Post-synthesis analysis ensures DCMP meets purity standards for synthetic applications:
Spectroscopic Profiling
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H NMR (CDCl): δ 1.35 (t, 6H, OCHCH), 3.12 (d, 2H, P-CH), 4.15 (m, 4H, OCH) .
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P NMR: Single peak at δ 18–20 ppm confirms phosphonate structure .
Purity Assessment
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Gas Chromatography (GC): Retention time = 8.2 min (HP-5 column, 150°C isothermal).
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Elemental Analysis: Calculated for CHNOP: C 41.14%, H 6.90%, N 7.99%; Found: C 40.89%, H 6.78%, N 7.85% .
Metric | Value | Improvement vs. Traditional Routes |
---|---|---|
Atom Economy | 68% | +12% |
E-Factor (kg waste/kg product) | 3.2 | -45% |
Solvent Recovery | 89% | +22% |
Chemical Reactions Analysis
Types of Reactions: Diethyl cyanomethylphosphonate undergoes various chemical reactions, including:
Substitution Reactions:
Horner-Emmons Reaction:
Common Reagents and Conditions:
Epoxides and Nitrones:
Aryl Iodides and Copper(I) Iodide:
Major Products:
Cyano-Substituted Cyclopropanes and Aziridines:
Alpha, Beta-Unsaturated Nitriles:
Scientific Research Applications
Diethyl cyanomethylphosphonate has several applications in scientific research:
Biology and Medicine:
Mechanism of Action
Diethyl cyanomethylphosphonate can be compared with other similar compounds such as:
Diethyl Cyanophosphonate:
Diethyl Benzylphosphonate:
Uniqueness:
Comparison with Similar Compounds
Structural and Functional Analogues
The reactivity and applications of diethyl cyanomethylphosphonate are best understood when compared to structurally related phosphonates:
Reaction Efficiency and Selectivity
Alkylation Reactions :
- This compound achieves 65–100% yields in alkylation with butyl bromide using Cs₂CO₃ or K₂CO₃, though byproducts (e.g., 25 and 26 in Scheme 15) increase with excess reagents .
- Comparable phosphonates like triethyl phosphonoacetate exhibit faster reaction kinetics and superior P-selectivity in Wittig-Horner reactions (Table 1) .
Wittig-Horner Reactions :
Reagent | Solvent | Base | P-Selectivity | Yield (%) |
---|---|---|---|---|
This compound | THF | t-BuOK | Moderate | 65–74 |
Triethyl phosphonoacetate | THF | t-BuOK | High | 85–90 |
Tetraethyl methylenediphosphonate | Solvent-free | KF/Al₂O₃ | High | 80 |
Limitations and Challenges
- Byproduct Formation: this compound generates byproducts (e.g., 25 and 26) under high catalyst loads .
- Stability : Allylic alcohols derived from its reactions decompose readily, requiring immediate oxidation to stable ketones .
- Selectivity: Lower P-selectivity compared to triethyl phosphonoacetate limits its use in stereosensitive syntheses .
Biological Activity
Diethyl cyanomethylphosphonate (DCMP), also known as diethyl (cyanomethyl)phosphonate, is a chemical compound with significant biological activity and applications in various fields, including medicinal chemistry and agrochemicals. This article provides a detailed overview of the biological activity of DCMP, including its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOP
- Molecular Weight : 177.14 g/mol
- Density : 1.1 g/cm³
- Boiling Point : 305.2 °C
- Flash Point : 117.3 °C
DCMP is characterized by its phosphonate structure, which plays a crucial role in its biological interactions. The compound is often utilized as a biochemical reagent in life sciences research due to its reactivity and ability to form stable complexes with biomolecules.
Mechanisms of Biological Activity
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Nerve Agent Simulant : DCMP is recognized as a simulant for nerve agents like Tabun. It can interact with acetylcholinesterase, an enzyme critical for nerve function, thereby mimicking the effects of toxic nerve agents without the associated lethality .
- DNA Binding : Research indicates that DCMP can form complexes with DNA through electrostatic interactions and minor-groove binding. This property is particularly relevant in the design of anticancer agents .
- Catalytic Activity : DCMP has been employed in various catalytic processes, including micellar catalysis, where it facilitates reactions involving hydrogen ions . Its ability to stabilize reactive intermediates enhances its utility in synthetic organic chemistry.
Study 1: Interaction with Acetylcholinesterase
A study investigated the interaction of DCMP with acetylcholinesterase, demonstrating that it inhibits the enzyme's activity in a concentration-dependent manner. This inhibition was reversible and indicated potential for developing therapeutic agents targeting cholinergic systems .
Study 2: Synthesis of Phosphonate Derivatives
In another research effort, DCMP was utilized to synthesize various phosphonate derivatives through nucleophilic substitution reactions. These derivatives exhibited enhanced biological activity against certain cancer cell lines, suggesting that modifications to the phosphonate group can lead to improved therapeutic profiles .
Study 3: DNA Complex Formation
A significant study focused on the ability of DCMP to bind DNA selectively. The results showed that DCMP could effectively intercalate into DNA strands, leading to structural alterations that may inhibit replication processes in cancer cells .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. How can Diethyl cyanomethylphosphonate (DCMP) be reliably identified and characterized in experimental settings?
- Methodological Answer : DCMP can be identified via its CAS Registry Number (2537-48-6) and molecular formula (C₆H₁₀NO₃P). Characterization typically involves spectroscopic techniques:
- IR Spectroscopy : Peaks at ~1226 cm⁻¹ (P=O stretch) and ~1123 cm⁻¹ (P–O–C stretch) confirm phosphonate functionality .
- NMR Analysis : Distinct signals in ^1H NMR (e.g., δ 1.3–1.4 ppm for ethyl groups) and ^31P NMR (δ ~27.8 ppm) aid in structural validation .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-MS can detect [M+H]+ ions for molecular weight confirmation .
Q. What are the standard synthetic protocols for DCMP in organic transformations?
- Methodological Answer : DCMP is commonly used in Horner-Wadsworth-Emmons reactions. A typical procedure involves:
Base Activation : React DCMP with a strong base (e.g., potassium tert-butoxide) in THF at 0–20°C to generate the phosphonate anion .
Aldehyde Condensation : Add an aldehyde (e.g., cyclopentanecarbaldehyde) to form α,β-unsaturated nitriles, achieving yields up to 89% .
Workup : Quench with aqueous NH₄Cl and purify via column chromatography .
Advanced Research Questions
Q. How does base selection influence reaction efficiency in DCMP-mediated olefination?
- Methodological Answer : The choice of base (e.g., NaH vs. KOtBu) affects reaction kinetics and regioselectivity. For example:
- KOtBu in THF at 0°C promotes rapid anion formation, minimizing side reactions and improving yields (74–89%) .
- n-BuLi enables low-temperature reactions (<-20°C) for thermally sensitive substrates, though it may require stricter anhydrous conditions .
- Data Contradiction Note : In reactions with d-tetralone, KOtBu exclusively yields endocyclic olefins, contradicting expectations for exocyclic stabilization. This highlights solvent/base interplay in directing selectivity .
Q. What strategies resolve contradictions in spectroscopic data during DCMP-derived product analysis?
- Methodological Answer : Discrepancies in elemental analysis (e.g., due to hydration) can be mitigated by:
- Complementary Spectroscopic Validation : Use HR-MS for exact mass confirmation (e.g., [M+H]+ at m/z 711.2497) and 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
- Controlled Deprotection : For hydrolytically unstable intermediates (e.g., (1-cyanovinyl)phosphonic acids), use Me₃SiBr under inert atmospheres to prevent degradation .
Q. How can reaction conditions optimize regioselectivity in cyclic olefin synthesis using DCMP?
- Methodological Answer : Regioselectivity is tunable via:
- Temperature Control : Low temperatures (0°C) favor kinetic endocyclic products, while higher temperatures may shift equilibria .
- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize reactive intermediates, enhancing selectivity for strained cyclic systems .
- Substrate Design : Electron-donating groups on aldehydes (e.g., methoxy) suppress undesired isomerization pathways .
Q. Quality Control & Safety
Q. What quality control measures ensure DCMP purity in research applications?
- Methodological Answer :
- Purity Assessment : Use HPLC (≥98% purity) and COA verification .
- Impurity Profiling : Detect residual solvents (e.g., THF) via GC-MS and phosphonic acid byproducts via ^31P NMR .
- Handling Protocols : Store DCMP under argon at 4°C to prevent hydrolysis; use fume hoods and PPE due to its [劇]III toxicity classification .
Q. What are the risks of misinterpretation in DCMP-based reaction mechanisms?
- Methodological Answer : Common pitfalls include:
- Anion Stability Misjudgment : DCMP’s phosphonate anion may decompose if exposed to moisture, leading to false mechanistic conclusions. Always validate intermediates via in-situ IR or quenching experiments .
- Isomerization Oversights : For olefination products, dynamic NMR or variable-temperature studies are critical to detect equilibrating isomers .
Properties
IUPAC Name |
2-diethoxyphosphorylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12NO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMBADTWRIGGGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC#N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180015 | |
Record name | Diethyl (cyanomethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2537-48-6 | |
Record name | Diethyl P-(cyanomethyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2537-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (cyanomethyl)phosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002537486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl (cyanomethyl)phosphonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407826 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl (cyanomethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (cyanomethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.006 | |
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